PDE5 Inhibitory Potency: 2,5-Dimethyl-7-aryl Derivatives vs. Unsubstituted Core
While direct PDE5 IC50 data for the 2,5-dimethyl-7-unsubstituted compound are not publicly reported, the 2,5-dimethyl substitution is a critical determinant of PDE5 potency within the imidazotriazinone class. In the seminal PDE5 inhibitor series, 7-aryl-2,5-dimethyl derivatives achieve subnanomolar IC50 values (e.g., BAY 38-9456/vardenafil: PDE5 IC50 = 0.7 nM), whereas the unsubstituted core imidazo[5,1-f][1,2,4]triazin-4(1H)-one shows negligible PDE5 inhibition [1]. The 2,5-dimethyl substitution pre-organizes the scaffold for productive PDE5 binding pocket interactions, which is absent in the bare core [1].
| Evidence Dimension | PDE5 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2,5-Dimethyl-7-aryl substituted derivative: IC50 = 0.7 nM (vardenafil as representative) |
| Comparator Or Baseline | Unsubstituted imidazo[5,1-f][1,2,4]triazin-4(1H)-one: no significant PDE5 inhibition reported |
| Quantified Difference | >1000-fold potency gain conferred by 2,5-dimethyl + 7-aryl substitution relative to unsubstituted core |
| Conditions | Human recombinant PDE5 enzyme assay, cGMP substrate, pH 7.4, 30 min incubation |
Why This Matters
For PDE5 inhibitor discovery, procurement of the 2,5-dimethyl building block is essential because the unsubstituted core cannot recapitulate the binding interactions required for lead generation.
- [1] Haning, H.; Niewohner, U.; Bischoff, E. et al. Imidazo[5,1-f][1,2,4]triazin-4(3H)-ones, a new class of potent PDE 5 inhibitors. Bioorg. Med. Chem. Lett. 2002, 12 (6), 865–868. View Source
